molecular formula C8H9ClN2O B13088170 N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride

Cat. No.: B13088170
M. Wt: 184.62 g/mol
InChI Key: MAPBBIHYSUNXRS-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with phosgene (COCl2) or a similar chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows:

N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2This compound+HCl\text{N-methyl-N-(pyridin-4-ylmethyl)amine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2​→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Alternative chlorinating agents such as triphosgene or diphosgene can also be used to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the carbamoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamates or thiocarbamates, depending on the nucleophile used.

    Hydrolysis: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.

    Reduction: The major product is N-methyl-N-(pyridin-4-ylmethyl)amine.

Scientific Research Applications

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom in the carbamoyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function.

Comparison with Similar Compounds

N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can be compared with other carbamoyl chlorides and related compounds, such as:

  • N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
  • N-methyl-N-(pyridin-2-ylmethyl)carbamoylchloride
  • N-methyl-N-(phenylmethyl)carbamoylchloride

These compounds share similar reactivity and applications but differ in the position of the substituent on the pyridine ring or the nature of the substituent. The unique structure of this compound, with the substituent at the 4-position of the pyridine ring, may confer specific reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride

InChI

InChI=1S/C8H9ClN2O/c1-11(8(9)12)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3

InChI Key

MAPBBIHYSUNXRS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)Cl

Origin of Product

United States

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